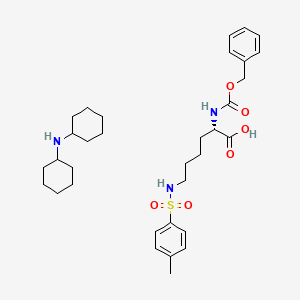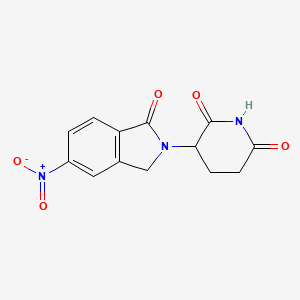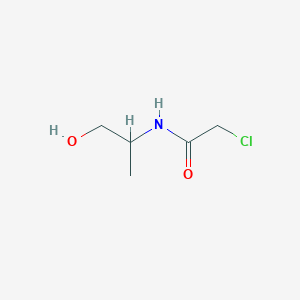
tert-Butyl (piperidin-1-ylmethyl)carbamate
Descripción general
Descripción
“tert-Butyl (piperidin-1-ylmethyl)carbamate” is a chemical compound with the molecular formula C11H22N2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (piperidin-1-ylmethyl)carbamate” is represented by the formula C11H22N2O2 . For a more detailed structural analysis, you may need to refer to specialized databases or software.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (piperidin-1-ylmethyl)carbamate” include a molecular weight of 214.31 . It is advised to be stored in a dark place .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl (piperidin-1-ylmethyl)carbamate, focusing on six unique fields:
Pharmaceutical Research
tert-Butyl (piperidin-1-ylmethyl)carbamate: is widely used in pharmaceutical research as a building block for the synthesis of various bioactive molecules. Its structural properties make it a valuable intermediate in the development of drugs targeting neurological disorders, such as Alzheimer’s disease and schizophrenia .
Proteomics
In proteomics, this compound is utilized for the modification and stabilization of peptides and proteins. It helps in the synthesis of peptide-based inhibitors and probes, which are essential for studying protein functions and interactions .
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It is employed in the preparation of complex organic molecules, including heterocycles and natural product analogs. Its stability and reactivity make it a preferred choice for various synthetic pathways .
Chemical Biology
In chemical biology, tert-Butyl (piperidin-1-ylmethyl)carbamate is used to design and synthesize small molecules that can modulate biological processes. These molecules are crucial for studying cellular mechanisms and developing new therapeutic strategies .
Medicinal Chemistry
Medicinal chemists use this compound to create novel drug candidates. Its ability to form stable carbamate linkages is particularly useful in the design of prodrugs and enzyme inhibitors, enhancing the pharmacokinetic properties of therapeutic agents .
Material Science
In material science, tert-Butyl (piperidin-1-ylmethyl)carbamate is applied in the development of advanced materials, such as polymers and coatings. Its incorporation into polymer matrices can improve the mechanical and thermal properties of the resulting materials .
These applications highlight the versatility and importance of tert-Butyl (piperidin-1-ylmethyl)carbamate in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(piperidin-1-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-13-7-5-4-6-8-13/h4-9H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXPHCXLMWXYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229204 | |
| Record name | 1,1-Dimethylethyl N-(1-piperidinylmethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (piperidin-1-ylmethyl)carbamate | |
CAS RN |
1199215-69-4 | |
| Record name | 1,1-Dimethylethyl N-(1-piperidinylmethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(1-piperidinylmethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




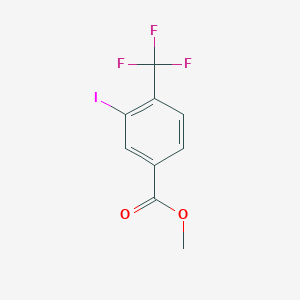
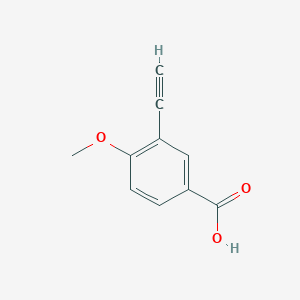
amine dihydrochloride](/img/structure/B3089732.png)
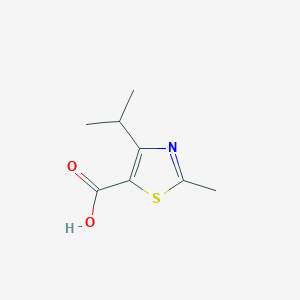
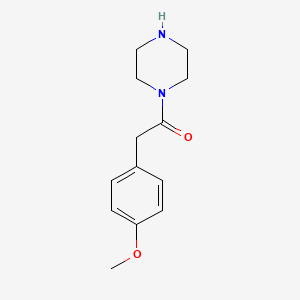

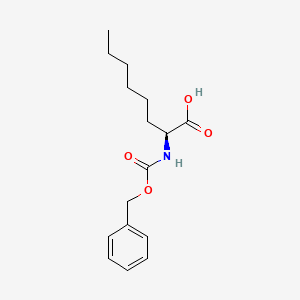
![(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B3089773.png)
